Cas no 1570169-72-0 ([1,3]Bipiperidinyl-1-yl-acetic acid)
![[1,3]Bipiperidinyl-1-yl-acetic acid structure](https://www.kuujia.com/scimg/cas/1570169-72-0x500.png)
[1,3]Bipiperidinyl-1-yl-acetic acid Chemical and Physical Properties
Names and Identifiers
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- [1,3]Bipiperidinyl-1-yl-acetic acid
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- Inchi: 1S/C12H22N2O2/c15-12(16)10-13-6-4-5-11(9-13)14-7-2-1-3-8-14/h11H,1-10H2,(H,15,16)
- InChI Key: NZMQNNMDBXZDLY-UHFFFAOYSA-N
- SMILES: N1(C2CCCN(CC(O)=O)C2)CCCCC1
Computed Properties
- Exact Mass: 226.168
- Monoisotopic Mass: 226.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
[1,3]Bipiperidinyl-1-yl-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506699-1g |
2-([1,3'-Bipiperidin]-1'-yl)aceticacid |
1570169-72-0 | 97% | 1g |
$942 | 2022-09-02 |
[1,3]Bipiperidinyl-1-yl-acetic acid Related Literature
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on [1,3]Bipiperidinyl-1-yl-acetic acid
[1,3]Bipiperidinyl-1-yl-acetic acid (CAS No. 1570169-72-0): An Overview of Its Structure, Properties, and Applications
[1,3]Bipiperidinyl-1-yl-acetic acid (CAS No. 1570169-72-0) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound is characterized by its distinct bipiperidinyl structure, which imparts it with a range of interesting properties and biological activities.
The chemical structure of [1,3]Bipiperidinyl-1-yl-acetic acid consists of two piperidine rings connected by a methylene bridge, with an acetic acid group attached to one of the nitrogen atoms. This configuration results in a highly flexible molecule with multiple potential binding sites, making it an attractive candidate for drug design and development.
Recent studies have highlighted the potential of [1,3]Bipiperidinyl-1-yl-acetic acid in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can have beneficial effects on conditions such as Parkinson's disease and depression.
In addition to its neurological applications, [1,3]Bipiperidinyl-1-yl-acetic acid has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of [1,3]Bipiperidinyl-1-yl-acetic acid have also been extensively studied. It has been found to exhibit good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential use as an oral medication. Furthermore, its low toxicity and high safety margin make it an attractive option for long-term therapeutic use.
In terms of chemical synthesis, [1,3]Bipiperidinyl-1-yl-acetic acid can be prepared through a series of well-established organic reactions. One common synthetic route involves the coupling of a piperidine derivative with an acetyl chloride followed by further functionalization to introduce the second piperidine ring. This synthetic flexibility allows for the creation of various derivatives with tailored properties, enhancing its versatility in drug discovery.
The biological activity of [1,3]Bipiperidinyl-1-yl-acetic acid has been further explored through in vitro and in vivo studies. In cell culture experiments, it has been shown to effectively cross cell membranes and interact with specific receptors or enzymes. Animal models have also confirmed its efficacy in reducing inflammation and improving neurological function.
Clinical trials are currently underway to evaluate the safety and efficacy of [1,3]Bipiperidinyl-1-yl-acetic acid in human subjects. Preliminary results from phase I trials have indicated that it is well-tolerated at therapeutic doses and shows promising therapeutic effects. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, [1,3]Bipiperidinyl-1-yl-acetic acid (CAS No. 1570169-72-0) is a versatile compound with significant potential in the treatment of various diseases. Its unique chemical structure, favorable pharmacological properties, and promising preclinical results make it an exciting candidate for further research and development in the pharmaceutical industry.
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